2-(5,7-Dichloro-2-methyl-1H-indol-3-YL)ethanamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves several steps. One common method includes the installation of the gramine side chain on an indole derivative using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of indole derivatives.
Biology: The compound is utilized in the investigation of biological pathways involving indole derivatives.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate prostanoid receptors, which play a crucial role in pain and inflammation pathways . By binding to these receptors, the compound can influence the signaling pathways involved in these physiological processes.
Comparison with Similar Compounds
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride can be compared with other indole derivatives such as:
1H-Indole-3-ethanamine, N-methyl-:
2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride: This compound has a similar chemical structure but differs in the position of the chlorine atoms, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity in modulating prostanoid receptors .
Properties
Molecular Formula |
C11H13Cl3N2 |
---|---|
Molecular Weight |
279.6 g/mol |
IUPAC Name |
2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2.ClH/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6;/h4-5,15H,2-3,14H2,1H3;1H |
InChI Key |
JBOPFZBTUCWNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CCN.Cl |
Origin of Product |
United States |
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